![molecular formula C20H26O5 B579404 methyl (1R,2R,5S,8S,9S,10R,11R)-5-hydroxy-6,11-dimethyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylate CAS No. 15448-06-3](/img/structure/B579404.png)
methyl (1R,2R,5S,8S,9S,10R,11R)-5-hydroxy-6,11-dimethyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gibberellins are a group of plant hormones that play a crucial role in regulating various aspects of plant growth and development methyl (1R,2R,5S,8S,9S,10R,11R)-5-hydroxy-6,11-dimethyl-16-oxo-15-oxapentacyclo[93215,801,10It is a tetracyclic diterpenoid compound that promotes stem elongation, seed germination, and flowering in plants .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: methyl (1R,2R,5S,8S,9S,10R,11R)-5-hydroxy-6,11-dimethyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylate can be synthesized through various chemical routes. One common method involves the oxidation of gibberellin precursors using specific oxidizing agents. The reaction conditions typically require controlled temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of gibberellin III often involves fermentation processes using fungi such as Gibberella fujikuroi. The fermentation process can be carried out using submerged or solid-state fermentation techniques. The choice of method depends on factors such as cost, yield, and scalability .
Análisis De Reacciones Químicas
Types of Reactions: methyl (1R,2R,5S,8S,9S,10R,11R)-5-hydroxy-6,11-dimethyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or stability .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under controlled temperatures and pH levels.
Reduction: Reducing agents such as sodium borohydride are used to convert gibberellin III into its reduced forms.
Substitution: Substitution reactions often involve the use of halogens or other functional groups to modify the chemical structure of gibberellin III.
Major Products: The major products formed from these reactions include various derivatives of gibberellin III, which may have enhanced or altered biological activities .
Aplicaciones Científicas De Investigación
methyl (1R,2R,5S,8S,9S,10R,11R)-5-hydroxy-6,11-dimethyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the synthesis and modification of diterpenoid compounds.
Biology: Plays a crucial role in plant physiology studies, particularly in understanding plant growth and development.
Medicine: Investigated for its potential therapeutic applications, including its role in promoting cell growth and differentiation.
Industry: Widely used in agriculture to enhance crop yields, improve fruit quality, and regulate plant growth.
Mecanismo De Acción
methyl (1R,2R,5S,8S,9S,10R,11R)-5-hydroxy-6,11-dimethyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylate is part of a larger family of gibberellins, which includes compounds such as gibberellin I, gibberellin II, and gibberellin IV. While all gibberellins share a similar tetracyclic diterpenoid structure, they differ in their specific functional groups and biological activities. This compound is unique in its high bioactivity and widespread use in agricultural applications .
Comparación Con Compuestos Similares
- Gibberellin I
- Gibberellin II
- Gibberellin IV
These compounds, while similar in structure, may have different effects on plant growth and development, making gibberellin III particularly valuable for specific applications .
Propiedades
Número CAS |
15448-06-3 |
|---|---|
Fórmula molecular |
C20H26O5 |
Peso molecular |
346.423 |
InChI |
InChI=1S/C20H26O5/c1-11-9-18-10-19(11,23)8-5-12(18)20-7-4-6-17(2,16(22)25-20)14(20)13(18)15(21)24-3/h4,6,11-14,23H,5,7-10H2,1-3H3/t11?,12-,13-,14-,17-,18+,19+,20-/m1/s1 |
Clave InChI |
AVYTULGWFPYRAF-QXPCXOAMSA-N |
SMILES |
CC1CC23CC1(CCC2C45CC=CC(C4C3C(=O)OC)(C(=O)O5)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Piperazinedione,3-[(aminooxy)methyl]-6-methyl-,stereoisomer(8CI)](/img/new.no-structure.jpg)
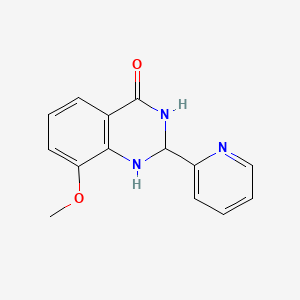
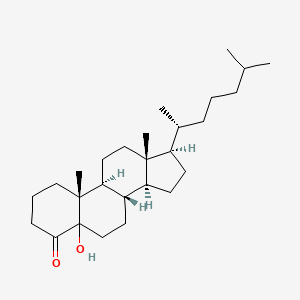
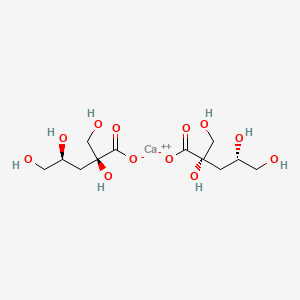
![methyl (1S,10S,15R,17S,18S)-17-ethyl-10-hydroxy-6,7-dimethoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2,4,6,8-tetraene-1-carboxylate](/img/structure/B579325.png)
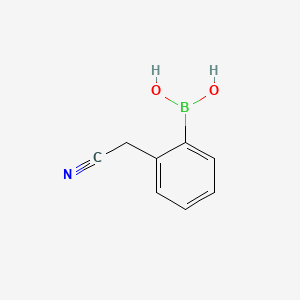
![2,5-Bis(benzo[d]thiazol-2-yl)thiophene](/img/structure/B579327.png)
![Silane, [(3-methoxyestra-1,3,5(10)-trien-16alpha,17beta-ylene)dioxy]bis[trimethyl-](/img/structure/B579328.png)
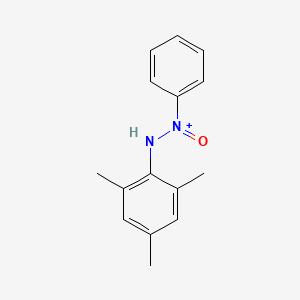
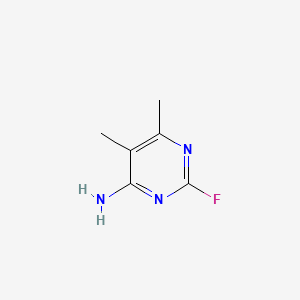

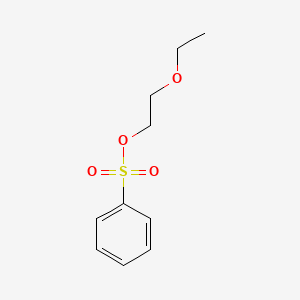
![1,2,3,4,7,8,11,12-Octahydrobenzo[a]anthracene](/img/structure/B579339.png)
![(1S,3S,4R,7R,12R,14S,17R,18R,19R,21R,22S)-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosane-2,9-dione](/img/structure/B579341.png)
